2-Acetoxymethyl-5-methylpyridine
Overview
Description
Scientific Research Applications
DNA Interaction and Carcinogenic Studies
2-Acetoxyamino-5-phenylpyridine and 2-acetoxyamino-3-methyl-5-phenylpyridine, which are closely related to 2-Acetoxymethyl-5-methylpyridine, have been synthesized and studied for their reactivity with DNA. These compounds are considered ultimate carcinogens of certain heterocyclic aromatic amines and show significantly higher reactivity with DNA compared to their precursors. This research is crucial in understanding the DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).
Vitamin B6 Analogs
4-Acetyl-3-hydroxy-5-hydroxymethyl-2-methylpyridine 5-phosphate, a compound related to this compound, has been synthesized as an analog of Vitamin B6. The UV and PMR spectra of these synthesized compounds have been studied, contributing to the understanding of Vitamin B6 analogs and their potential applications (Karpeiskii et al., 1971).
Synthesis of Derivatives
Research on the synthesis of derivatives like 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione has been conducted. This involves reactions with various compounds, exploring the chemical properties and potential applications of these derivatives (Yakunin et al., 2002).
Inhibitory Studies on Carbonic Anhydrase Isoenz
ymesStudies on novel amino salicylato salts, such as 2-amino-6-methylpyridinium 2-hydroxy-5-sulfonatobenzoate and its Cu(II) complex, have been conducted. These compounds, related to this compound, have been evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes. This research contributes to the development of potential inhibitors for these enzymes (Yenikaya et al., 2011).
Reactivity and Metabolism Studies
The reactivity of N-acetoxy metabolites of 2-amino-5-phenylpyridine and its derivatives towards nucleosides and DNA has been studied. This includes investigations into how these compounds interact with genetic material and their potential as DNA modifiers (Saris et al., 1995).
Metabolism of Comutagens
The metabolism of compounds like 2-amino-3-methylpyridine, closely related to this compound, has been examined in vitro using hepatic preparations. This research is significant for understanding the metabolic pathways and interactions of these compounds, which can have implications in toxicology and pharmacology (Altuntas et al., 1997).
properties
IUPAC Name |
(5-methylpyridin-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-9(10-5-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOIBOIDGMTXLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273772 | |
Record name | 2-Pyridinemethanol, 5-methyl-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
772-71-4 | |
Record name | 2-Pyridinemethanol, 5-methyl-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanol, 5-methyl-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.